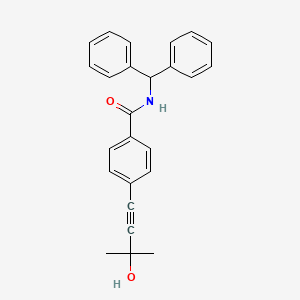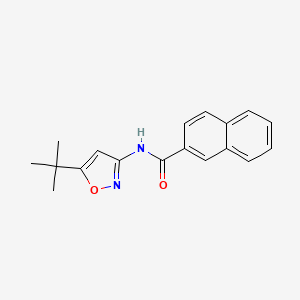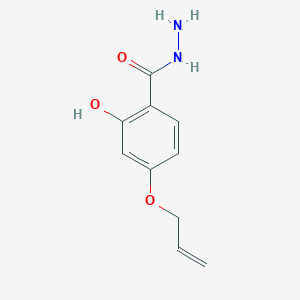
2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide, also known as TPA023, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of gamma-aminobutyric acid type A (GABA-A) receptors.
作用機序
2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide acts as a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors by binding to a specific site on the receptor that is distinct from the GABA binding site. This results in an increase in the affinity of GABA for the receptor, leading to an overall increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and an overall decrease in neuronal excitability. It has also been shown to have anxiolytic, anticonvulsant, and sedative effects in various animal models.
実験室実験の利点と制限
One of the main advantages of 2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide is its high selectivity for GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation of 2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide. One area of interest is the development of more potent and selective PAMs of GABA-A receptors, which may have greater therapeutic potential for various neurological disorders. Another area of interest is the investigation of the long-term effects of 2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide on neuronal function and behavior, as well as its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of 2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide in human clinical trials, particularly in the context of various neurological disorders.
合成法
The synthesis of 2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide involves the reaction of 2,4,6-triisopropylbenzylamine with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2-phenyl-N-(2,4,6-triisopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, epilepsy, and schizophrenia. It has been shown to enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system. This leads to an overall decrease in neuronal excitability and a reduction in anxiety and other related symptoms.
特性
IUPAC Name |
2-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-15(2)19-13-20(16(3)4)23(21(14-19)17(5)6)24-22(25)12-18-10-8-7-9-11-18/h7-11,13-17H,12H2,1-6H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFXJGCTBRBNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)NC(=O)CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)

![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)